4-(3-Bromophenoxy)butanoic acid

Description

Historical Context of Substituted Butanoic Acid Research

The study of butanoic acid and its derivatives has a rich history dating back to the early 19th century. Butyric acid, the parent compound of 4-(3-Bromophenoxy)butanoic acid, was first observed in an impure form in 1814 by French chemist Michel Eugène Chevreul, who was studying the composition of butter. wikipedia.org He fully characterized and named it by 1823, with the name deriving from butyrum, the Latin word for butter. wikipedia.org

In the modern era, research into substituted butanoic acids has expanded significantly, driven by their utility in various industries. For example, succinic acid, a dicarboxylic butanoic acid derivative, is recognized by the U.S. Department of Energy as a key bio-based chemical. nih.gov Traditionally produced from petroleum-based feedstocks, there is now a major focus on producing it through the fermentation of renewable biomass, highlighting a shift towards more sustainable chemical manufacturing. nih.gov The development of scalable and cost-effective synthesis methods for chiral butanoic acid derivatives, such as the enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, further demonstrates the industrial importance of these compounds as valuable building blocks, particularly for the pharmaceutical industry. orgsyn.org This ongoing research underscores the continued relevance of substituted butanoic acids as versatile intermediates in chemical synthesis.

Structural Classification and Nomenclature of this compound within Organic Chemistry

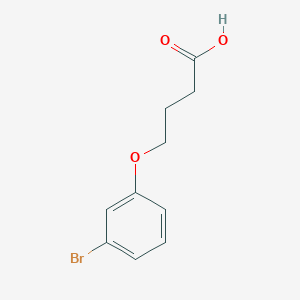

This compound is classified as a substituted carboxylic acid and, more specifically, as an aryloxyalkanoic acid. Its structure consists of a butanoic acid backbone, which is a four-carbon carboxylic acid. An ether linkage connects this aliphatic chain at the C4 position to a phenyl group. The phenyl ring is substituted with a bromine atom at the meta-position (C3).

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is This compound . sigmaaldrich.comqmul.ac.uk This name is derived by identifying the principal functional group, which is the carboxylic acid, making "butanoic acid" the parent name. The substituent attached to the fourth carbon of the butanoic acid chain is a "3-bromophenoxy" group. The naming of this substituent follows the principles of substitutive nomenclature, where the base name is "phenoxy," indicating a phenyl group attached via an oxygen atom, and "3-bromo" specifies the position of the bromine atom on that phenyl ring. qmul.ac.uk

Below are the key identification parameters for the compound.

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 170638-88-7 sigmaaldrich.combiosynth.com |

| Molecular Formula | C₁₀H₁₁BrO₃ biosynth.com |

| Molecular Weight | 259.10 g/mol biosynth.com |

| InChI Key | RXSVWPIIUXAGKD-UHFFFAOYSA-N sigmaaldrich.com |

The structure combines an aromatic component (the bromophenoxy group) and an aliphatic carboxylic acid chain, giving it distinct regions of differing polarity and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVWPIIUXAGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 4 3 Bromophenoxy Butanoic Acid and Its Analogs

Established Synthetic Pathways for Aryloxybutanoic Acids

The construction of the aryloxybutanoic acid scaffold, the fundamental structure of 4-(3-bromophenoxy)butanoic acid, primarily relies on two key synthetic approaches: the formation of the ether linkage and the construction or modification of the butanoic acid side chain.

Etherification Reactions in Butanoic Acid Synthesis

The creation of the ether bond between the aromatic ring and the butanoic acid chain is a critical step. The Williamson ether synthesis is a widely employed and classic method for this transformation. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org

The typical pathway involves deprotonating a phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. youtube.com For the synthesis of this compound, this would involve the reaction of 3-bromophenol (B21344) with a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comtransformationtutoring.com The resulting ester is then hydrolyzed to yield the final carboxylic acid.

An alternative etherification method is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol (the phenol) with a carboxylic acid derivative under milder, neutral conditions, using a combination of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net While effective, this method generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts. researchgate.net

Table 1: Comparison of Etherification Methods

| Method | Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base (e.g., NaH, K₂CO₃) | SN2 | Broad scope, cost-effective reagents. wikipedia.org | Requires strong base, not suitable for sterically hindered substrates. wikipedia.org |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD | Redox Condensation | Mild, neutral conditions, high stereoselectivity. researchgate.net | Generates stoichiometric byproducts, expensive reagents. researchgate.net |

Carbon Chain Elongation Methodologies for Butanoic Acid Formation

Another key strategy involves building the butanoic acid chain onto the phenoxy moiety. Malonic ester synthesis is a classic and versatile method for achieving this. This process begins by alkylating diethyl malonate with a bromophenoxyethyl halide (e.g., 1-(2-bromoethoxy)-3-bromobenzene). The resulting substituted malonic ester is then hydrolyzed and decarboxylated upon heating to yield the desired this compound.

In the realm of biotechnology, microbial metabolic pathways offer an alternative for carbon chain elongation. researchgate.netnih.gov Certain anaerobic bacteria can elongate short-chain carboxylic acids through a process known as reverse β-oxidation. nih.govfrontiersin.org For instance, systems using ethanol (B145695) and acetate (B1210297) can produce butyrate (B1204436) and caproate. frontiersin.orgmdpi.com While primarily used for producing simpler fatty acids, this biological approach represents a growing field with potential for creating more complex molecules. nih.gov

Enantioselective Synthesis Approaches for Related Butanoic Acid Derivatives

For many pharmaceutical applications, controlling the stereochemistry of molecules is crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For butanoic acid derivatives structurally related to this compound, several powerful strategies exist.

Asymmetric Michael Addition Reactions in Chiral Synthesis

The asymmetric Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction for creating chiral centers. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For synthesizing chiral 3-arylbutanoic acid derivatives, a key strategy is the addition of an aryl nucleophile to a crotonate ester. orgsyn.org

A highly effective modern variant involves the rhodium-catalyzed asymmetric addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.orgorgsyn.org The use of a chiral catalyst ensures that the addition occurs preferentially from one face of the molecule, leading to an excess of one enantiomer. jst.go.jp Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a potent, metal-free alternative for promoting asymmetric aza-Michael additions (the addition of a nitrogen nucleophile) to form chiral β-amino acids. researchgate.netjst.go.jp Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, are another established approach. researchgate.net

Application of Chiral Catalyst Systems (e.g., Rhodium-BINAP)

Chiral catalyst systems are the cornerstone of modern asymmetric synthesis. For the synthesis of chiral butanoic acid derivatives, complexes of rhodium with chiral phosphine ligands are particularly prominent. rsc.org The (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a privileged chiral ligand that, when complexed with a rhodium(I) source, forms a highly effective catalyst for asymmetric 1,4-additions. researchgate.netpnas.org

A well-documented example is the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org In this process, a catalyst generated from bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and (R)-BINAP catalyzes the addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.orgorgsyn.org This reaction proceeds with high yield and excellent enantioselectivity, demonstrating the power of this catalytic system. orgsyn.org

Table 2: Rhodium-BINAP Catalyzed Asymmetric Synthesis of an Arylbutanoate

| Substrates | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from Organic Syntheses procedure for the synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Chiral Purification Techniques and Enantiomeric Enrichment

Even with highly selective asymmetric reactions, the product is often a mixture of enantiomers, albeit with one in large excess. Therefore, purification techniques are required to achieve high enantiomeric purity. mdpi.com

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com

Classical Resolution: This method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, quinine, or a synthetic chiral amine. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. libretexts.orgnih.gov After separation, the pure enantiomer of the acid is regenerated by removing the chiral base.

Enrichment by Crystallization: Sometimes, the enantiomeric excess of a product can be significantly enhanced by simple recrystallization. orgsyn.org In the synthesis of (S)-3-(4-bromophenyl)butanoic acid, hydrolysis of the ester product followed by crystallization from heptane (B126788) was used to increase the enantiomeric purity. orgsyn.orgorgsyn.org This process, sometimes referred to as resolution by entrainment or Viedma ripening, takes advantage of the fact that a racemic compound and a pure enantiomer can have different crystal structures and solubilities. symeres.com

Enzymatic Resolution: This technique uses enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. symeres.com

Derivatization Strategies for Functionalization of the Butanoic Acid Moiety

The butanoic acid moiety of this compound offers a versatile platform for a variety of chemical modifications. These modifications can be broadly categorized into several key strategies, each leading to a distinct class of derivatives with unique properties.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental derivatization strategy for carboxylic acids like this compound. This reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst, or by using a coupling agent to form an ester. ontosight.ai The resulting ester derivatives often exhibit altered solubility, stability, and biological activity compared to the parent acid. For instance, methyl 4-(3-bromophenoxy)butanoate is a known ester derivative. The choice of alcohol allows for the introduction of a wide variety of functional groups, enabling fine-tuning of the molecule's properties.

Some common methods for esterification include:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent to activate the carboxylic acid for reaction with the alcohol. It is particularly useful for sensitive substrates.

Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions, using triphenylphosphine and a dialkyl azodicarboxylate.

These methods have been successfully applied to synthesize a range of ester derivatives from various phenoxyalkanoic acids, demonstrating the versatility of this approach.

Table 1: Examples of Esterification Reactions and Derivatives

| Carboxylic Acid | Alcohol/Reagent | Derivative | Reference |

| This compound | Methanol | Methyl 4-(3-bromophenoxy)butanoate | |

| 4-Bromophenol | Butanoic acid | 4-Bromophenyl butyrate | ontosight.ai |

| 2,4-Dichlorophenol | Ethyl 2-bromoalkanoates | Ethyl 2-(2,4-dichlorophenoxy)alkanoates | nih.gov |

Amidation Reactions for Amide Derivatives

Amidation, the formation of an amide bond between the carboxylic acid and an amine, is another crucial derivatization strategy. Amide derivatives are of particular interest in medicinal chemistry due to the stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in biological systems.

The synthesis of amides from this compound can be achieved through several methods:

Activation with Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU are commonly used to activate the carboxylic acid, facilitating its reaction with an amine. nih.govresearchgate.net

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine.

Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid and amine can lead to amide formation, although this method is often less efficient and may require harsh conditions.

A study on isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids highlights the synthesis of amide derivatives and their potential as DNA intercalators. researchgate.net Furthermore, the synthesis of amide derivatives of sulfonamides and isoniazid (B1672263) demonstrates the broad applicability of this reaction in creating biologically active molecules. scispace.com

Table 2: Examples of Amidation Reactions and Derivatives

| Carboxylic Acid | Amine/Reagent | Derivative | Reference |

| This compound | Various amines | Amide derivatives | |

| 4-Oxo-4-(substituted phenyl)butanoic acids | Sulfonamides/Isoniazid | Amide derivatives | scispace.com |

| 2-(Phenoxy)alkanoic acids | Piperonylamine | Phenoxyacetamide derivatives | nih.gov |

Formation of Heterocyclic Adducts and Fused Ring Systems

The butanoic acid moiety can serve as a precursor for the construction of various heterocyclic rings. These reactions often involve intramolecular cyclization or condensation with other reagents to form new ring systems. For example, the treatment of 3-(4-bromobenzoyl)prop-2-enoic acid with various reagents can lead to the formation of pyrimidinone, pyridinone, and other heterocyclic structures. researchgate.net These heterocyclic adducts can exhibit a wide range of biological activities and are important scaffolds in drug discovery.

Cyclization Reactions to Indanone Derivatives

Intramolecular cyclization of aryl-substituted butanoic acids can lead to the formation of indanone derivatives. nih.govbeilstein-journals.org This reaction, often a Friedel-Crafts acylation, is a powerful tool for constructing this important bicyclic system. Indanones are found in many biologically active compounds and are valuable intermediates in organic synthesis. liv.ac.uk The cyclization of 4-(3-bromophenyl)butanoic acid, for instance, could potentially yield a brominated indanone derivative, a scaffold with potential for further functionalization.

Functionalization for Bioconjugation and Probe Development

The carboxylic acid group of this compound is an ideal handle for bioconjugation. By activating the carboxyl group, it can be coupled to biomolecules such as peptides, proteins, or nucleic acids. This allows for the development of molecular probes to study biological processes or for the targeted delivery of therapeutic agents. The bromine atom on the phenyl ring can also serve as a site for radiolabeling or for introducing other reporter groups.

Large-Scale Synthetic Methodologies and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost-effectiveness, safety, and scalability. orgsyn.orgorgsyn.org For this compound and its derivatives, process optimization is key to achieving high yields and purity in a commercially viable manner.

Key aspects of large-scale synthesis and process optimization include:

Starting Material Selection: The choice of readily available and inexpensive starting materials is crucial for economic viability. orgsyn.org

Reaction Condition Optimization: This involves optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. orgsyn.org

Solvent Selection: The use of safe, environmentally friendly, and easily recyclable solvents is a major consideration in green chemistry and large-scale production.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is essential for obtaining the final product with the required purity. orgsyn.org

Continuous Flow Chemistry: For some processes, transitioning from batch to continuous flow production can offer significant advantages in terms of safety, efficiency, and scalability.

A documented large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid highlights a rhodium-catalyzed asymmetric addition followed by hydrolysis and crystallization to enhance chiral purity, demonstrating a simple, reproducible, and scalable process. orgsyn.orgorgsyn.org

Chemical Reactivity and Transformation Mechanisms of 4 3 Bromophenoxy Butanoic Acid

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions. Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom on the 4-(3-bromophenoxy)butanoic acid molecule can be displaced by various nucleophiles. For instance, it can be substituted with functional groups like hydroxyl or amino groups. These reactions typically require harsh conditions or the use of a catalyst to proceed.

The reactivity of the bromine moiety is central to many synthetic applications of this compound. The ability to replace the bromine atom allows for the introduction of a wide array of functional groups, significantly expanding the molecular diversity that can be achieved from this starting material.

Electrophilic Reactivity and Aromatic Substitution of the Bromophenoxy Group

The bromophenoxy group of this compound is susceptible to electrophilic aromatic substitution. fiveable.me In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. fiveable.memasterorganicchemistry.com The presence of the bromine atom and the ether linkage influences the regioselectivity of these substitutions.

The bromophenoxy group can interact with various enzymes and receptors, which can modulate their activity. The substitution pattern on the aromatic ring is critical for these interactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com The specific conditions and catalysts used will determine the nature of the electrophile and the position of substitution on the aromatic ring. masterorganicchemistry.comlibretexts.orgopenstax.org

Carboxylic Acid Functional Group Reactivity (e.g., Acid-Base, Condensation)

The carboxylic acid group (-COOH) is a highly versatile functional group that undergoes a variety of reactions. libretexts.org

Acid-Base Reactions: As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. This is a fundamental acid-base reaction.

Condensation Reactions: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters, a process known as Fischer esterification. libretexts.org Similarly, it can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org These condensation reactions are crucial for creating a wide range of derivatives. For example, the synthesis of this compound, 4-bromophenyl ester involves the condensation of this compound with 4-bromophenol. ontosight.ai

Hydrolysis Reactions of Esters and Other Derivatives

Esters and other derivatives of this compound can be hydrolyzed back to the parent carboxylic acid. ontosight.ai This reaction is typically carried out by heating the ester with water in the presence of either an acid or a base.

Acid-catalyzed hydrolysis is a reversible reaction that reaches an equilibrium between the ester, water, carboxylic acid, and alcohol. savemyexams.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion, yielding the carboxylate salt and the alcohol. savemyexams.com The carboxylic acid can then be regenerated by adding an acid. savemyexams.com

The ability to hydrolyze esters and other derivatives is important for deprotection strategies in multi-step syntheses and for the release of active compounds in various applications.

Cross-Coupling Methodologies for Aryl-Halide Transformations

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The Suzuki-Miyaura coupling is widely used to form biaryl structures and has been successfully applied to substrates similar to this compound. mdpi.comevitachem.comresearchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgfu-berlin.de This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.orgresearchgate.netsioc-journal.cnliv.ac.uk

These cross-coupling methodologies have significantly expanded the synthetic utility of aryl halides like this compound, enabling the construction of complex molecules with diverse functionalities.

Mechanistic Insights into Complex Reaction Pathways

The reactions of this compound can involve complex mechanistic pathways.

Nucleophilic Acyl Substitution: The reactions of the carboxylic acid group, such as esterification and amidation, proceed through a nucleophilic acyl substitution mechanism. libretexts.org This involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel a leaving group. libretexts.org

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. fiveable.melibretexts.org A base then removes a proton from the ring to restore aromaticity. libretexts.org

Intramolecular Reactions: In some cases, the different functional groups within the this compound molecule can react with each other. For instance, under certain conditions, the carboxylic acid could potentially act as a nucleophile to displace the bromine atom, leading to a cyclic product. Such intramolecular reactions are highly dependent on the reaction conditions and the relative reactivity of the functional groups. libretexts.org

Data Tables

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Nucleophile (e.g., NaOH, NH3) | Substituted phenoxybutanoic acid |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4, Br2/FeBr3) masterorganicchemistry.com | Substituted bromophenoxybutanoic acid |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) libretexts.org | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC) libretexts.org | Amide |

| Ester Hydrolysis | H2O, Acid or Base catalyst savemyexams.com | Carboxylic acid and alcohol |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base organic-chemistry.org | Biaryl derivative |

| Heck Reaction | Alkene, Pd catalyst, Base organic-chemistry.org | Alkenyl derivative |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's connectivity.

¹H NMR: In the ¹H NMR spectrum of 4-(3-Bromophenoxy)butanoic acid, the distinct chemical shifts (δ) and coupling patterns of the protons provide a fingerprint of the molecule's structure. The aromatic protons on the bromophenoxy ring typically appear in the downfield region, while the aliphatic protons of the butanoic acid chain are found at higher field strengths. The integration of the signals corresponds to the number of protons in each unique environment.

| ¹H NMR Data |

| Chemical Shift (ppm) |

| 13.20 |

| 8.14 |

| 7.96 |

| 7.42 |

Note: The provided ¹H NMR data from a patent document appears to be for a different compound, as the aromatic region splitting pattern and the absence of aliphatic signals are not consistent with the structure of this compound. google.com More specific and accurate data for the target compound is required for a definitive analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ are indicative of the ether linkage and the carboxylic acid C-O bond.

C-Br stretch: A weaker absorption band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹, corresponding to the carbon-bromine bond.

Aromatic C-H and C=C stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound can be precisely determined from the molecular ion peak in the mass spectrum. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M and M+2) of similar intensity.

Fragmentation analysis, often aided by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can reveal how the molecule breaks apart. Common fragmentation pathways for this compound would likely involve cleavage of the ether bond and loss of the butanoic acid side chain, as well as fragmentation of the acid chain itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, primarily due to the π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the benzene (B151609) ring, in this case, the bromo and butoxybutanoic acid groups.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula of this compound (C₁₀H₁₁BrO₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Elemental Analysis Data for C₁₀H₁₁BrO₃ | |

| Element | Theoretical Percentage (%) |

| Carbon (C) | 46.36 |

| Hydrogen (H) | 4.28 |

| Bromine (Br) | 30.84 |

| Oxygen (O) | 18.52 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

While this compound itself is not chiral, derivatives or related compounds that are chiral can be analyzed for their enantiomeric purity using Chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound, allowing for their separation and quantification. This is particularly relevant in synthetic processes where enantiomerically pure products are desired. For instance, if a chiral center were introduced into the butanoic acid chain, chiral HPLC would be essential for determining the enantiomeric excess (ee) of the product. google.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)), are employed to find the minimum energy conformation of 4-(3-Bromophenoxy)butanoic acid. biointerfaceresearch.comresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the geometry with the lowest electronic energy.

For a flexible molecule like this compound, which possesses several rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify various low-energy conformers. The presence of the ether linkage and the butanoic acid chain allows for multiple spatial arrangements, and understanding the relative energies of these conformers is key to predicting the molecule's behavior.

Electronic Properties and Stability Analysis (HOMO-LUMO, Natural Bond Orbital)

The electronic properties of a molecule are fundamental to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com For similar butanoic acid derivatives, the HOMO is often located on the aromatic ring, while the LUMO can be distributed across the ring or the aliphatic chain. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure by describing the charge distribution and bonding interactions within the molecule. biointerfaceresearch.comresearchgate.net This analysis can quantify the delocalization of electron density between filled and unfilled orbitals, which is indicative of hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Representative Electronic Properties of a Butanoic Acid Derivative (Calculated at B3LYP/6-31+G(d) level)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and based on general findings for similar molecules. Actual values for this compound would require specific calculations.

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). For this compound, the oxygen atoms of the carboxyl group and the ether linkage are expected to be the most electron-rich regions (red), while the hydrogen atoms, particularly the acidic proton of the carboxyl group, would be electron-deficient (blue). tandfonline.com

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. biointerfaceresearch.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy, providing a powerful tool for structure elucidation. biointerfaceresearch.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum, offering insights into the molecule's electronic structure and chromophores. tandfonline.com

Reactivity Descriptors and Chemical Potential Assessment

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be used to quantify the chemical reactivity and stability of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to undergo chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. biointerfaceresearch.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to screen virtual libraries of compounds.

A typical molecular docking study involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking simulation: A program like AutoDock Vina is used to explore different binding poses of the ligand within the receptor's active site.

Analysis of results: The predicted binding poses are ranked based on their binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed. nih.gov

Table 2: Representative Binding Interactions from a Molecular Docking Study

| Interacting Residue | Interaction Type | Distance (Å) |

| SER 43 | Hydrogen Bond | 2.1 |

| ARG 356 | Hydrogen Bond | 2.5 |

| PHE 120 | Pi-Pi Stacking | 4.2 |

| LEU 88 | Hydrophobic | 3.8 |

Note: This table represents a hypothetical set of interactions for this compound based on findings for similar ligands. researchgate.net

Prediction of Protein-Ligand Binding Modes and Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant protein, such as a kinase or a receptor implicated in a disease pathway.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for the stability of the protein-ligand complex. For instance, in studies of similar brominated phenyl derivatives, the bromine atom has been shown to form halogen bonds with backbone carbonyl oxygens of the protein, a type of interaction that can significantly contribute to binding affinity. The butanoic acid moiety would likely engage in hydrogen bonding with polar amino acid residues, such as arginine or lysine, through its carboxylic acid group.

Estimation of Binding Affinities and Free Energies (ΔGbind)

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as the Gibbs free energy of binding (ΔGbind). A more negative ΔGbind value indicates a stronger and more favorable interaction between the ligand and the protein.

Table 1: Representative Binding Affinity Data for Butanoic Acid Derivatives

| Compound | Target Protein | Predicted ΔGbind (kcal/mol) |

| Butanoic Acid Derivative A | Kinase X | -8.5 |

| Butanoic Acid Derivative B | Receptor Y | -7.2 |

| Butanoic Acid Derivative C | Enzyme Z | -9.1 |

Note: This table presents illustrative data from studies on related butanoic acid derivatives to demonstrate the type of results obtained from binding free energy calculations. Specific data for this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. An MD simulation of this compound bound to its target protein would track the movements of every atom in the system, typically over nanoseconds or even microseconds.

This allows for the assessment of the stability of the binding pose predicted by docking. Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Such simulations can reveal conformational changes in the protein upon ligand binding and the persistence of key intermolecular interactions over time, providing a more realistic and accurate picture of the binding event.

In Silico Evaluation of Potential Interaction Mechanisms

In silico methods are also pivotal in elucidating the potential mechanism of action of a compound. By analyzing the binding mode and the dynamic behavior of the protein-ligand complex, researchers can hypothesize how the compound might modulate the protein's function.

For example, if this compound were to bind in the active site of an enzyme, computational analysis could reveal whether it acts as a competitive inhibitor by blocking substrate access. The simulations could also show if the compound induces a conformational change that allosterically inhibits the protein's activity. Analysis of the interaction network can pinpoint key residues that, if mutated, would significantly impact the binding of the compound, providing a testable hypothesis for experimental validation.

Structure Activity Relationship Sar Investigations of 4 3 Bromophenoxy Butanoic Acid and Its Analogs

Influence of Phenoxy Substitution Patterns on Biological Efficacy

The substitution pattern on the phenoxy ring of phenoxyalkanoic acids plays a critical role in determining their biological activity. For agonists of FFA3, the nature and position of substituents on the phenyl ring can significantly impact potency and efficacy.

Research into a series of tetrahydroquinolone FFA3 allosteric modulators, which share a substituted phenyl group, provides insights that can be extrapolated to phenoxybutanoic acid analogs. In these studies, the presence and position of a bromo substituent on the phenyl ring were found to be critical for activity. For instance, a 3-bromo or 4-bromo substitution on the phenyl ring of an analog resulted in the recovery of significant biological activity compared to the unsubstituted phenyl derivative. acs.org Conversely, a 2-bromophenyl analog was inactive on its own but acted as a positive allosteric modulator (PAM) of the endogenous ligand propionate (B1217596), indicating that it binds to the receptor without activating it directly. acs.org This suggests that the meta and para positions are more favorable for agonistic activity, while substitution at the ortho position may lead to a different pharmacological profile.

Further studies on various phenoxy derivatives have highlighted the importance of the phenoxy group for binding affinity and selectivity at different receptors. For example, in a series of compounds targeting the σ1 receptor, a 4-chlorophenoxy group was found to be optimal for high affinity. nih.gov In another study on 5-HT1A receptor ligands, ortho-substitution of the phenoxy group with large substituents was shown to increase hydrophobic interactions. nih.govmdpi.com While not directly on 4-(3-bromophenoxy)butanoic acid, these findings underscore the principle that the electronic and steric properties of substituents on the phenoxy ring are key determinants of biological efficacy.

The following table summarizes the effect of the bromo-substitution position on the phenyl ring of a tetrahydroquinolone analog on FFA3 activity, which provides a model for understanding phenoxy-substituted compounds. acs.org

| Compound Analogue (Substitution Position) | EC₅₀ (µM) in GTPγS Assay | Pharmacological Activity |

| Unsubstituted Phenyl | >30 | Low activity |

| 2-Bromophenyl | Inactive alone | Positive Allosteric Modulator (PAM) |

| 3-Bromophenyl | 1.8 | Agonist |

| 4-Bromophenyl | 3.0 | Agonist |

This table illustrates how the position of the bromine atom on the phenyl ring influences the activity of a model compound at FFA3, with the meta- and para-positions showing the most promising agonist activity.

Role of the Butanoic Acid Chain Length and Substitution on Activity

The length and substitution of the alkanoic acid chain are critical determinants of activity for ligands of FFA3. Endogenous short-chain fatty acids (SCFAs) activate FFA3 with a clear dependence on chain length; butyrate (B1204436) (C4) and propionate (C3) are among the most potent natural agonists. nih.govresearchgate.net This preference for a specific chain length extends to synthetic ligands like phenoxyalkanoic acids.

For phenoxyalkanoic acids, the four-carbon butanoic acid chain appears to be optimal for interacting with FFA3. Studies on related compounds have shown that both shortening and lengthening the alkyl chain can lead to a decrease in potency. For example, in a series of piperidine-based inhibitors of the HDM2-p53 interaction that incorporate a phenoxyalkanoic acid side chain, a three-carbon linker (propanoic acid) was found to be optimal, with both shorter and longer chains showing reduced activity. nih.gov This highlights the precise spatial requirements of the binding pocket.

Substitution on the butanoic acid chain also significantly modulates activity. For instance, α-substitution on the propionic acid moiety of the herbicide mecoprop (B166265), which is structurally related to phenoxyalkanoic acids, is known to be crucial for its herbicidal activity. acs.org The introduction of substituents can alter the compound's conformation, lipophilicity, and ability to interact with key residues in the receptor's binding site.

The following table demonstrates the general trend of potency of endogenous short-chain fatty acids at human FFA3, which provides a rationale for the use of the butanoic acid chain in synthetic analogs. nih.govacs.org

| Short-Chain Fatty Acid | Carbon Chain Length | Relative Potency at FFA3 |

| Propionate | C3 | High |

| Butyrate | C4 | High |

| Pentanoate (Valerate) | C5 | High |

| Acetate (B1210297) | C2 | Lower |

| Hexanoate | C6 | Lower |

This table shows that fatty acids with 3 to 5 carbons have the highest potency at FFA3, supporting the importance of the butanoic (C4) acid chain in ligands like this compound.

Stereochemical Effects on Biological Activity and Selectivity

When a chiral center is introduced into a molecule, the resulting enantiomers often exhibit different biological activities. This is due to the three-dimensional nature of receptor binding sites, which can preferentially accommodate one stereoisomer over the other. For phenoxyalkanoic acids, a chiral center can be created by substitution on the alkyl chain, for example, at the α-position (carbon 2) of the butanoic acid moiety.

The herbicide mecoprop, 2-(4-chloro-2-methylphenoxy)propanoic acid, serves as a classic example of stereoselectivity in this class of compounds. It is well-established that the (R)-enantiomer is significantly more herbicidally active than the (S)-enantiomer. acs.orgnih.gov This differential activity is attributed to the specific interactions of the (R)-enantiomer with its target protein. Similarly, for the herbicide dichlorprop, the (R)-enantiomer is the biologically active form. nih.gov

Studies on the biodegradation of chiral phenoxyalkanoic acids also reveal enantioselectivity. For instance, microorganisms in activated sludge have been shown to preferentially degrade one enantiomer over the other. oup.comoup.com In the case of 2-(3-chlorophenoxy)propanoic acid, the (S)-enantiomer was degraded more rapidly than the (R)-enantiomer. oup.com This highlights that stereochemistry influences not only the pharmacological activity but also the metabolic fate of these compounds.

The following table illustrates the differential herbicidal activity of mecoprop enantiomers, providing a strong case for the importance of stereochemistry in phenoxyalkanoic acids.

| Compound | Enantiomer | Herbicidal Activity |

| Mecoprop | (R)-(+) | High |

| Mecoprop | (S)-(-) | Low |

This table demonstrates the significant difference in biological activity between the two enantiomers of a structurally similar phenoxyalkanoic acid, underscoring the potential for stereochemical effects in analogs of this compound.

Comparative Analysis with Structurally Similar Compounds and Functional Analogs

The biological activity of this compound can be understood more clearly by comparing it with structurally similar compounds and functional analogs. These comparisons help to identify the key structural motifs responsible for its activity at specific biological targets.

One important class of comparators is the endogenous ligands for FFA3, the short-chain fatty acids (SCFAs). Butyric acid (C4) and propionic acid (C3) are potent agonists of FFA3. nih.gov this compound can be viewed as an analog of butyric acid where a 3-bromophenoxy group replaces a hydrogen atom. This substitution significantly increases the molecule's size and lipophilicity, which can lead to altered potency, selectivity, and pharmacokinetic properties.

Another group of relevant compounds are other substituted phenoxyalkanoic acids used as herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), MCPA (4-chloro-2-methylphenoxyacetic acid), and 2,4-DB (2,4-dichlorophenoxybutyric acid). researchgate.netbcpc.org While their primary mode of action is as plant growth regulators, their structural similarity provides valuable SAR data. For example, the presence of chlorine or methyl groups at positions 2 and 4 of the phenoxy ring is common in these herbicides, and the length of the carboxylic acid chain (acetic vs. butyric) also influences their selectivity and activity. bcpc.org

More recently, synthetic, non-fatty acid modulators of FFA3 have been developed. For example, a series of tetrahydroquinolone derivatives act as allosteric modulators of FFA3. acs.orgnih.gov One such compound, which features a 3-bromophenyl group, demonstrates that this substituent is favorable for agonist activity at an allosteric site on the receptor. acs.org This suggests that the 3-bromophenyl moiety is a privileged structure for interacting with FFA3, albeit potentially at a different binding site than the endogenous ligands.

The following table provides a comparative overview of this compound with related compounds.

| Compound | Structural Class | Primary Biological Target/Use | Key Structural Features |

| Butyric Acid | Short-Chain Fatty Acid | FFA3/FFA2 Agonist | C4 carboxylic acid |

| This compound | Substituted Phenoxyalkanoic Acid | FFA3 Modulator | 3-bromophenoxy group, butanoic acid chain |

| 2,4-Dichlorophenoxybutyric acid (2,4-DB) | Phenoxyalkanoic Acid Herbicide | Plant Auxin Mimic | 2,4-dichlorophenoxy group, butyric acid chain |

| TUG-1907 | Tetrahydroquinolone | FFA3 Allosteric Modulator | 2,5-dichlorophenyl group, distinct core |

This table highlights the structural similarities and differences between this compound and other relevant compounds, placing its structure in the context of both endogenous ligands and other synthetic molecules targeting similar biological pathways.

Design Principles for Modulators of Specific Biological Targets (e.g., FFA3, GABA receptors)

The SAR data gathered from this compound and its analogs have led to the formulation of design principles for creating new modulators of targets like FFA3. These principles guide medicinal chemists in optimizing lead compounds to achieve desired pharmacological properties.

For FFA3 Modulators:

Carboxylic Acid Moiety is Essential: The carboxylate group is a crucial feature for activity at FFA3, as it is believed to interact with positively charged arginine residues in the binding pocket of the receptor. This interaction mimics that of the endogenous SCFA ligands.

Optimal Chain Length: An alkyl chain of 3 to 5 carbons connecting the carboxylic acid to a lipophilic group is generally preferred. nih.gov The butanoic acid (C4) chain present in this compound falls within this optimal range.

Lipophilic Head Group: A substituted aromatic ring, such as the 3-bromophenoxy group, serves as a lipophilic "head" that can occupy a hydrophobic pocket in the receptor. The nature and position of substituents on this ring are critical for tuning potency and selectivity.

Halogen substitutions, particularly at the meta or para position of the phenyl ring, appear to be favorable for agonist activity. acs.org

Substitutions at the ortho position might shift the pharmacological profile towards allosteric modulation rather than direct agonism. acs.org

Stereochemistry Matters: Introduction of a chiral center, for instance, by α-substitution on the butanoic acid chain, can lead to enantiomers with significantly different activities. The design of single-enantiomer drugs can improve potency and reduce potential off-target effects. acs.org

For GABA Receptors:

While this compound is primarily discussed in the context of FFA3, its structural components—a phenoxy group and a butanoic acid moiety—are also found in some ligands for GABA receptors. For example, the drug baclofen (B1667701) is a derivative of GABA with a chlorophenyl group. Although the linkage is different, it illustrates that substituted aromatic rings and a carboxylic acid function can be key pharmacophoric elements for GABA receptor modulation. Design principles would similarly involve optimizing the substitution on the aromatic ring and the length and flexibility of the linker to the acidic group to achieve selectivity for different GABA receptor subtypes (e.g., GABAA vs. GABAB).

These design principles provide a rational framework for the development of novel therapeutic agents based on the 4-(phenoxy)butanoic acid scaffold, targeting a range of receptors involved in metabolic, inflammatory, and neurological disorders. nih.govmdpi.com

Applications in Chemical Research and Development

Intermediate in Complex Organic Synthesis

4-(3-Bromophenoxy)butanoic acid serves as a crucial intermediate and building block in the multi-step synthesis of more complex organic molecules. evitachem.comclearsynth.comsigmaaldrich.com Its bifunctional nature allows it to be strategically incorporated into larger molecular frameworks. The carboxylic acid moiety provides a handle for a variety of chemical transformations, while the bromophenyl group offers a site for cross-coupling reactions or other substitutions.

The compound's utility is demonstrated through its participation in fundamental organic reactions. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives. For instance, esterification can be achieved by reacting the acid with an alcohol, such as methanol, under acidic conditions. This versatility establishes this compound as a foundational component for constructing elaborate molecular architectures. biosynth.com

Table 1: Key Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagents/Conditions | Product Type | Potential Use |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Precursor for polymers, fragrances, or bioactive molecules. |

| Amide Bond Formation | Amine, Coupling Agent (e.g., EDC, HATU) | Amide | Building block for peptides, polymers, and pharmacologically active agents. acs.org |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol | Creation of diols for polymer synthesis or conversion to other functional groups. |

| Cross-Coupling | Boronic Acid, Palladium Catalyst (e.g., Suzuki Coupling) | Biaryl Compound | Synthesis of complex scaffolds for pharmaceuticals and materials. |

| Nucleophilic Substitution | Strong Nucleophile | Substituted Phenyl Compound | Modification of the aromatic ring to introduce new functionalities. smolecule.com |

Development of Novel Chemical Entities and Libraries

The structure of this compound is considered a versatile small molecule scaffold, ideal for generating libraries of novel chemical entities. biosynth.com In modern drug discovery and materials science, the creation of compound libraries through combinatorial chemistry is a key strategy for identifying molecules with desired properties. nih.gov

This compound is an excellent starting point for library synthesis. The carboxylic acid can be coupled with a diverse set of amines or alcohols to create a large array of amides or esters. Simultaneously, the bromine atom on the phenyl ring can be used as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. This dual-functionality enables the rapid generation of a large, three-dimensional collection of related but distinct molecules, which can then be screened for biological activity or specific material properties. acs.org This approach accelerates the discovery of new lead compounds in pharmaceutical research and novel materials.

Contributions to Materials Science Research

The potential application of this compound and its derivatives extends into materials science. evitachem.comsigmaaldrich.comsmolecule.com The compound's distinct functional groups allow it to be incorporated as a monomer into polymers or as a component in the synthesis of specialized materials.

The carboxylic acid can be used for polymerization reactions to form polyesters or polyamides. The resulting polymers would contain the bromophenoxy group as a pendant side chain. This bromine atom can then be used for post-polymerization modification, allowing for the grafting of other molecules or for creating cross-linked materials. The presence of the aromatic ring and the flexible ether linkage can also influence the thermal and mechanical properties of the final material, such as its glass transition temperature and rigidity.

Advanced Methodologies and Future Research Directions

Chemoinformatics and Database Mining for Analog Discovery

Chemoinformatics and the mining of chemical databases are fundamental to the discovery of novel analogs of 4-(3-bromophenoxy)butanoic acid. These computational techniques allow researchers to navigate the vast chemical space to identify molecules with desirable properties.

Virtual Screening and Property Prediction: In silico tools are routinely used to predict the 'drug-likeness' and pharmacokinetic properties of potential analogs. tandfonline.comresearchgate.net Web-based platforms like the SwissADME server enable the rapid assessment of parameters such as absorption, distribution, metabolism, and excretion (ADME) for libraries of compounds. researchgate.net This pre-screening step helps to prioritize which analogs of this compound should be synthesized and tested, saving significant time and resources. For instance, studies on structurally related butanoic acids have used these methods to predict good bioavailability potential. tandfonline.comresearchgate.net

Molecular Docking: To discover analogs for a specific biological target, molecular docking simulations are employed. This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.gov For example, in research on related butanoic acid derivatives, docking studies were used to identify compounds with favorable binding energies against specific protein targets, suggesting their potential as inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations are utilized in the molecular design of new butanoic acid derivatives. researchgate.netbiointerfaceresearch.com These quantum chemistry methods help in evaluating the electronic and geometric properties of molecules, providing insights into their stability, reactivity, and spectral characteristics before synthesis is undertaken. researchgate.netbiointerfaceresearch.com This approach allows for a more rational design of analogs of this compound with tailored electronic features.

| Methodology | Application | Key Findings/Purpose |

|---|---|---|

| In Silico ADME Prediction (e.g., SwissADME) | Screening butanoic acid derivatives | Predicts drug-likeness and bioavailability, helping to prioritize synthesis. tandfonline.comresearchgate.net |

| Molecular Docking | Identifying potential enzyme inhibitors | Predicts binding modes and energies to select promising analogs for further testing. nih.gov |

| Density Functional Theory (DFT) | Molecular design of new derivatives | Evaluates electronic/geometric properties to guide rational design and predict reactivity. researchgate.netbiointerfaceresearch.com |

| Fragment-Based Drug Discovery (FBDD) | Designing potent and efficient ligands | Combines fragment screening with medicinal chemistry to build highly optimized inhibitors. researchgate.net |

Integration of Automated Synthesis and High-Throughput Screening in Discovery

The synergy between automated synthesis and high-throughput screening (HTS) has revolutionized the pace of discovery for compounds like this compound.

Automated Synthesis: For the large-scale production of analogs, automated reactors and continuous flow systems are increasingly important. These technologies enhance the efficiency, consistency, and yield of synthesis, moving beyond traditional batch chemistry. The ability to rapidly generate diverse libraries of related compounds is a key enabler for comprehensive screening campaigns.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov Using multi-well plate formats (e.g., 384-well plates) and robotic handling, libraries of analogs can be screened to identify "hits." nih.govnih.gov For example, phenotypic screens have been successfully employed to test libraries against various parasites, identifying compounds with potent activity from a large pool of candidates. nih.gov This approach enables the exploration of a much broader chemical space than would be possible with manual methods. Statistical methods like Design of Experiments (DoE) can be used to optimize reaction yields in the context of HTS.

| Screening Type | Platform | Application Example |

|---|---|---|

| Phenotypic Screening | 384-well plates | Screening compound libraries against parasites like Leishmania to find active molecules. nih.gov |

| Luciferase Induction Assay | 384-well plates | Screening >100,000 compounds to find enhancers of oligonucleotide activity. nih.gov |

| Coculture-Based HTS | 96-well plates | Screening soil bacteria interactions to discover new antibacterial effects. nih.gov |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Understanding how this compound or its active analogs exert their effects at a molecular level requires a close integration of computational modeling and experimental validation.

This integrated workflow often begins with computational predictions. Molecular docking and molecular dynamics (MD) simulations can generate hypotheses about how a compound binds to its biological target. tandfonline.comresearchgate.net For instance, simulations might suggest that a derivative of butanoic acid intercalates with DNA, a prediction that can then be tested experimentally. tandfonline.comresearchgate.net

Experimental techniques are then used to validate these computational models. Methods such as UV-visible spectroscopy, viscometry, and single-crystal X-ray crystallography can confirm the mode of interaction and provide precise structural details of the compound-target complex. researchgate.netnih.gov This combination of approaches was used to confirm the DNA intercalation mechanism for isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids. researchgate.net Similarly, DFT studies that predict molecular structures and reactivity can be corroborated with experimental data from FT-IR and NMR spectroscopy. biointerfaceresearch.comresearchgate.net

Exploration of Novel Biological Targets and Phenotypic Screening (Non-Clinical)

A key direction for future research is the identification of new biological applications for this compound. Phenotypic drug discovery (PDD), or phenotypic screening, is a powerful strategy for this purpose. mdpi.com

In contrast to target-based screening, where compounds are tested against a known biological target, phenotypic screening involves testing compounds in complex biological systems like cells or whole organisms without a preconceived notion of the mechanism. mdpi.com The goal is to identify molecules that produce a desirable phenotypic change, such as inhibiting the growth of a pathogen or promoting the proliferation of a specific cell type. nih.govpitt.edu

Antiparasitic and Antibacterial Activity: Libraries containing compounds structurally related to this compound have been subjected to phenotypic screens against a diverse range of pathogens, including Leishmania, T. brucei, and various bacteria. nih.govmdpi.com This approach can uncover unexpected antimicrobial activities and provide starting points for the development of new therapeutic agents.

Developmental Biology Models: Model organisms like zebrafish embryos are used in phenotypic screens to observe the effects of compounds on development. pitt.edu Analogs of butanoic acid have been screened in this way to identify molecules that influence processes like renal progenitor cell proliferation, opening up potential applications in regenerative medicine. pitt.edu

Success in a phenotypic screen provides a lead compound and a starting point for "target deconvolution" or "target identification," the process of determining the specific molecular target responsible for the observed effect.

Green Chemistry and Sustainable Synthesis Practices

Future research and production involving this compound will increasingly need to incorporate the principles of green chemistry to minimize environmental impact. semanticscholar.org The goal is to develop synthetic routes that are safer, more efficient, and use more environmentally benign materials. semanticscholar.org

Current large-scale syntheses of related compounds can be evaluated against green chemistry principles. orgsyn.orgorgsyn.org For example, a typical synthesis might involve solvents like 1,4-dioxane (B91453) and heptane (B126788), and catalysts based on rhodium. orgsyn.org Future research could focus on:

Greener Solvents: Replacing potentially hazardous solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. semanticscholar.org

Catalyst Efficiency: Developing more efficient catalysts to reduce waste and energy consumption. This includes using heterogeneous catalysts that can be easily recovered and reused. semanticscholar.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis, which can often reduce reaction times and energy requirements compared to conventional heating. semanticscholar.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals.

| Principle | Application in Synthesis of this compound Analogs |

|---|---|

| Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. |

| Atom Economy | Design syntheses where the maximum number of atoms from reactants are incorporated into the product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents & Auxiliaries | Replace hazardous solvents like dioxane with water, ethanol (B145695), or solvent-free conditions. semanticscholar.org |

| Design for Energy Efficiency | Utilize microwave or ultrasonic energy to reduce reaction times and energy consumption. semanticscholar.org |

| Use of Renewable Feedstocks | Investigate bio-based starting materials for the butanoic acid or phenoxy moieties. |

| Catalysis | Employ highly efficient and recyclable catalysts instead of stoichiometric reagents. semanticscholar.org |

Patent Landscape Analysis and Intellectual Property Research

A thorough analysis of the patent landscape is critical for guiding research and development efforts related to this compound. This intellectual property (IP) research helps to:

Assess Freedom to Operate: It determines whether the synthesis, use, or sale of the compound or its derivatives might infringe on existing patents. Commercial chemical suppliers often include disclaimers regarding the infringement of third-party IP rights. sigmaaldrich.com

Identify Novelty and Patentability: By understanding what has already been claimed, researchers can focus their efforts on developing genuinely novel analogs or identifying new, non-obvious uses for existing compounds, which may be patentable.

Inform Research Direction: The patent literature is a rich source of technical information. For example, patents on structurally similar compounds, such as 4-phenyl-4-oxo-butanoic acid derivatives, disclose their synthesis and application as inhibitors of specific enzymes like kynurenine-3-hydroxylase. google.com This can provide valuable clues about potential biological targets and therapeutic areas for this compound. Databases like PubChem also link chemical compounds to associated patent information, providing a valuable resource for researchers. uni.lu

Future research will benefit from ongoing patent monitoring to stay abreast of new filings and to identify strategic opportunities for innovation and protection of new discoveries in this chemical space.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Bromophenoxy)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-bromophenol with a butanoic acid derivative. Key steps include:

- Nucleophilic substitution : Reacting 3-bromophenol with a halogenated butanoate ester under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate.

- Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid. Critical Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature : Reactions often require reflux (100–120°C) for 12–24 hours to achieve >70% yield .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. Yield Optimization : Purity (>97%) is confirmed via HPLC, with adjustments in stoichiometry (1:1.2 molar ratio of phenol to ester) minimizing side products .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.1 ppm (OCH₂), and δ 2.5 ppm (COOH) .

- ¹³C NMR : Signals for the brominated aromatic carbons (δ 120–130 ppm) and the carboxylic carbon (δ 175 ppm) .

- X-ray Crystallography : Resolves bond lengths (C-Br: ~1.9 Å) and dihedral angles between the phenyl and butanoic acid groups .

- FT-IR : Confirms carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and ether linkages (C-O-C: ~1250 cm⁻¹) .

Advanced Research Questions

Q. What role does the bromine substituent play in the compound's reactivity and interaction with biological targets?

Methodological Answer: The bromine atom:

- Electronic Effects : Withdraws electron density via induction, polarizing the phenyl ring and enhancing electrophilic substitution reactivity (e.g., Suzuki couplings) .

- Biological Interactions : Acts as a hydrogen-bond acceptor in enzyme active sites. Kinetic assays with AtGH3.15 (an acyl acid amido synthetase) show that bromine increases substrate affinity (Km reduced by ~30% compared to non-halogenated analogs) .

- Comparative Studies : Replacement with chlorine or fluorine alters binding kinetics, as seen in enzyme inhibition assays (IC₅₀: Br < Cl < F) .

Q. How can computational models predict the binding affinity of this compound with specific enzymes?

Methodological Answer: Steps for Molecular Docking :

- Target Selection : Use enzymes like COX-2 or cytochrome P450 (structures from PDB: e.g., 5F1A).

- Ligand Preparation : Optimize 3D geometry of this compound using Gaussian09 (B3LYP/6-31G* basis set).

- Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding poses. Key Findings :

- Bromine forms hydrophobic contacts with residues (e.g., Val349 in COX-2), stabilizing binding (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations (100 ns): Reveal stable binding with RMSD < 2 Å, validating in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.